N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide
Description
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a fluoropyridine moiety, and a piperazine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5OS/c1-2-14-20-12(11-24-14)10-19-16(23)22-8-6-21(7-9-22)15-13(17)4-3-5-18-15/h3-5,11H,2,6-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQOEOAQVLGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC(=O)N2CCN(CC2)C3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted by a nucleophile.
Coupling with Piperazine: The piperazine ring is then coupled with the thiazole and fluoropyridine intermediates using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoropyridine moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities of its thiazole and fluoropyridine components.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are crucial for microbial survival or cancer cell proliferation.
Pathways Involved: Inhibition of enzyme activity or disruption of receptor-ligand interactions, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide is unique due to its combination of a thiazole ring, fluoropyridine moiety, and piperazine carboxamide group, which may confer distinct biological activities and pharmacological properties compared to other thiazole-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
